(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
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Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone: is a complex organic compound that features a combination of isoquinoline and benzo[b]thiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline moiety, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions to form the isoquinoline ring system.
Next, the 5-nitrobenzo[b]thiophene moiety can be synthesized via nitration of benzo[b]thiophene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzo[b]thiophene ring.
The final step involves coupling the two moieties through a methanone linkage. This can be achieved by reacting the 3,4-dihydroisoquinoline derivative with the 5-nitrobenzo[b]thiophene derivative in the presence of a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group or the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)(benzo[b]thiophen-2-yl)methanone: Lacks the nitro group, which may result in different chemical and biological properties.
(3,4-dihydroisoquinolin-2(1H)-yl)(5-chlorobenzo[b]thiophen-2-yl)methanone: Contains a chlorine atom instead of a nitro group, which can affect its reactivity and interactions.
Uniqueness
The presence of the nitro group in (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone makes it unique compared to its analogs. The nitro group can participate in various redox reactions and influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(19-8-7-12-3-1-2-4-13(12)11-19)17-10-14-9-15(20(22)23)5-6-16(14)24-17/h1-6,9-10H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNYDEFWVZBKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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